
methyl(2R)-2-amino-3-bromopropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2R)-2-amino-3-bromopropanoatehydrochloride typically involves the bromination of methyl(2R)-2-amino-3-hydroxypropanoate followed by the conversion of the hydroxyl group to a bromine atom. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of protective groups and chiral catalysts can also be employed to improve the selectivity and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of methyl(2R)-2-amino-3-azidopropanoate or methyl(2R)-2-amino-3-thiopropanoate.
Reduction: Formation of methyl(2R)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl(2R)-2-nitro-3-bromopropanoate.
Aplicaciones Científicas De Investigación
Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl(2R)-2-amino-3-bromopropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, facilitating the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl(2R)-2-amino-3-chloropropanoatehydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl(2R)-2-amino-3-iodopropanoatehydrochloride: Similar structure but with an iodine atom instead of bromine.
Methyl(2R)-2-amino-3-fluoropropanoatehydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl(2R)-2-amino-3-bromopropanoatehydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to its chlorine, iodine, or fluorine counterparts. This makes it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C4H9BrClNO2 |
|---|---|
Peso molecular |
218.48 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Clave InChI |
LQPHPJFRFZRDGH-DFWYDOINSA-N |
SMILES isomérico |
COC(=O)[C@H](CBr)N.Cl |
SMILES canónico |
COC(=O)C(CBr)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
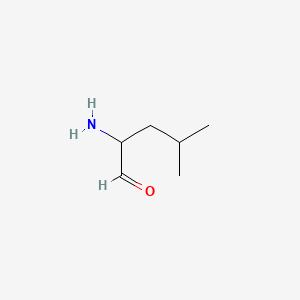
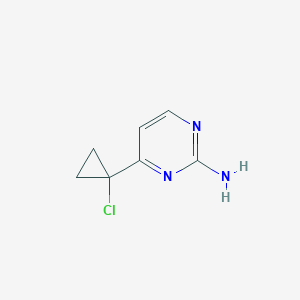
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
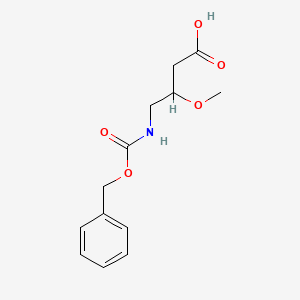
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
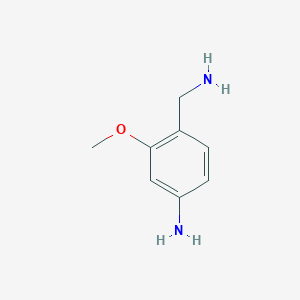
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)

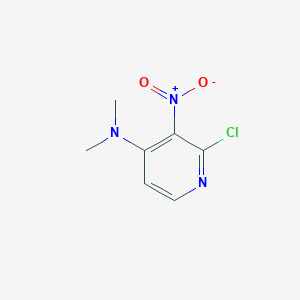
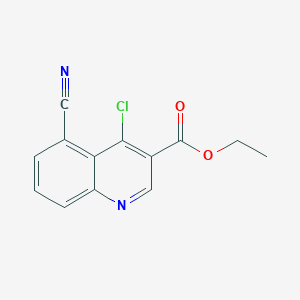


![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
